molecular formula C6H10ClN3O2 B1383206 6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 1609259-60-0

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Cat. No. B1383206
M. Wt: 191.61 g/mol
InChI Key: UDTGQUIKUPEPKV-UHFFFAOYSA-N
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Description

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 1,3-dimethyl-6-aminouracil, is a chemical compound with the molecular formula C6H9N3O2 . It is an important intermediate for caffeine and a stabilizer for plastics .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 155.16 . It has a melting point of 295 °C (dec.) (lit.) . The predicted boiling point is 243.1±43.0 °C . The predicted density is 1.288±0.06 g/cm3 . It is a solid at room temperature and has a pale beige color . The water solubility is 7.06g/L (25 ºC) .

Scientific Research Applications

Molecular and Structural Analysis

  • X-ray Crystallography : El‐Brollosy et al. (2012) studied the molecular structure of a tetrahydropyrimidine-2,4-dione compound, revealing insights into its planarity and hydrogen bonding capabilities (El‐Brollosy et al., 2012).

  • Spectroscopy and Quantum Chemical Calculations : Al-Abdullah et al. (2014) performed a comprehensive analysis of a related tetrahydropyrimidine-2,4-dione using FT-IR, FT-Raman spectroscopy, and DFT calculations, contributing to a deeper understanding of its electronic and structural properties (Al-Abdullah et al., 2014).

Chemical Synthesis and Reactivity

  • Novel Compound Synthesis : Sako et al. (2000) and Majumdar et al. (2001) have shown the synthesis of novel compounds using derivatives of 6-amino-1,3-dimethyluracil, a related compound, highlighting its utility in creating new chemical entities (Sako et al., 2000); (Majumdar et al., 2001).

  • Supramolecular Assemblies : Fonari et al. (2004) explored the use of a similar pyrimidine derivative in creating hydrogen-bonded supramolecular assemblies, demonstrating its potential in molecular self-assembly and materials science (Fonari et al., 2004).

Potential Biomedical Applications

  • Cytotoxicity Studies : Atapour-Mashhad et al. (2016) studied the cytotoxic effects of tetrahydropyrimidine-5-carbonitriles derivatives on various cancer cell lines, suggesting its relevance in cancer research (Atapour-Mashhad et al., 2016).

  • Antioxidant and Antimicrobial Agent : Al-Adhami and Al-Majidi (2021) synthesized and evaluated the antioxidant and antimicrobial activities of various derivatives, underlining its significance in drug development and pharmacology (Al-Adhami & Al-Majidi, 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-amino-1,5-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-3-4(7)9(2)6(11)8-5(3)10;/h7H2,1-2H3,(H,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTGQUIKUPEPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)NC1=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Reactant of Route 6
6-Amino-1,5-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

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